molecular formula C14H7F6NO4S B2855303 1,2,3,4,5-Pentafluoro-6-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]benzene CAS No. 2411307-14-5

1,2,3,4,5-Pentafluoro-6-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]benzene

Cat. No. B2855303
CAS RN: 2411307-14-5
M. Wt: 399.26
InChI Key: FKWUQRXRXANAGF-UHFFFAOYSA-N
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Description

This compound is a derivative of pentafluorobenzene, which is a benzene ring substituted with five fluorine atoms . The specific substituent in this case is a 2-(4-fluorosulfonyloxyanilino)-2-oxoethyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of pentafluorobenzene. Pentafluorobenzene can be prepared by defluorination of highly fluorinated cyclohexanes over hot nickel or iron . The specific substituent could then be added through further reactions, although the exact methods would depend on the specific reagents and conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the specific substituent. For example, the compound is likely to be a liquid at room temperature, similar to pentafluorobenzene .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6NO4S/c15-10-8(11(16)13(18)14(19)12(10)17)5-9(22)21-6-1-3-7(4-2-6)25-26(20,23)24/h1-4H,5H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWUQRXRXANAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=C(C(=C(C(=C2F)F)F)F)F)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,3,4,5,6-Pentafluorophenyl)acetamido]phenyl sulfurofluoridate

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